molecular formula C3N3Na3S3 B7802986 Trithiocyanuric acid trisodium salt hydrate

Trithiocyanuric acid trisodium salt hydrate

Cat. No.: B7802986
M. Wt: 243.2 g/mol
InChI Key: NYVOYAFUSJONHU-UHFFFAOYSA-K
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Description

Trithiocyanuric acid trisodium salt hydrate, commonly known as TMT-55, is the hydrated trisodium salt of trithiocyanuric acid with the molecular formula C3N3Na3S3·xH2O and a molecular weight of 243.22 (anhydrous basis) . This compound is a key chemical reagent extensively employed for the precipitation and removal of heavy metals, including mercury, cadmium, copper, lead, and zinc, from contaminated waters . Its high water solubility (approximately 540 g/L at 25°C) makes it highly effective for wastewater treatment applications . The reagent functions as a powerful precipitating agent by forming highly stable, insoluble complexes with heavy metal ions in aqueous solutions, effectively immobilizing them and reducing their environmental mobility . Research indicates that the precipitation chemistry with mercury is complex, potentially yielding amorphous gels that can develop into various colored Hg-TMT compounds with distinct stabilities . Beyond environmental remediation, its metal chelates, such as those with Bismuth(III), are being explored as valuable materials, demonstrating efficient visible-light photocatalytic activity for the degradation of organic pollutants, representing a promising "waste-to-wealth" application . This product is intended for research and professional use only and is not intended for personal use.

Properties

IUPAC Name

trisodium;1,3,5-triazine-2,4,6-trithiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVOYAFUSJONHU-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3N3Na3S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for Trithiocyanuric Acid and Its Trisodium Salt Hydrate

Nucleophilic Substitution Reactions in the Synthesis of Trithiocyanuric Acid

A prominent and widely documented method for synthesizing trithiocyanuric acid hinges on the nucleophilic substitution of cyanuric chloride (C₃N₃Cl₃). The three chlorine atoms on the cyanuric chloride ring are labile, allowing for their sequential replacement under controlled reaction conditions. This reactivity is fundamental to the formation of the trithiocyanuric acid structure.

Synthesis from Cyanuric Chloride with Sulfurating Agents

The reaction of cyanuric chloride with various sulfurating agents is a primary route to trithiocyanuric acid. One established method involves bubbling hydrogen sulfide (H₂S) gas through a solution of cyanuric chloride. This process is typically facilitated by a base, such as N,N-diisopropylethylamine, to neutralize the hydrochloric acid (HCl) byproduct. While effective, this method is reported to have a yield of 28.4% and necessitates high-purity starting materials and inert atmospheric conditions to prevent the formation of polysulfide side products.

Utilization of Sodium Hydrosulfide in Polar Aprotic Solvents

An alternative and modern approach involves the reaction of cyanuric chloride with sodium hydrosulfide (NaSH). wikipedia.org This method also proceeds via nucleophilic substitution, where the hydrosulfide anion displaces the chloride ions on the triazine ring. The use of polar aprotic solvents is often employed to facilitate this type of reaction. This synthesis route is noted for producing trithiocyanuric acid and sodium chloride as a byproduct. wikipedia.org

Acidification of Trisodium (B8492382) Trithiocyanurate for Trithiocyanuric Acid Production

Trithiocyanuric acid can also be produced from its corresponding trisodium salt. The process involves the acidification of an aqueous solution of trisodium trithiocyanurate. This protonation of the thiolate anions leads to the precipitation of the less soluble trithiocyanuric acid. wikipedia.org This method is particularly useful for purification or when starting from the salt form of the compound.

Green Redox Synthesis Approaches for Trithiocyanuric Acid

In recent years, more environmentally benign synthetic methods have been explored. Green redox-responsive synthesis offers a promising alternative. nih.govitmo.ru These methods can involve a one-pot synthesis, which is both facile and cost-effective. nih.govitmo.ru One such approach utilizes the oxidation of thiol groups in trithiocyanuric acid to form disulfide bonds, leading to the formation of nanoparticles. itmo.ru By adjusting parameters such as the concentration of the monomer and the oxidant, the properties of the resulting material can be controlled. itmo.ru These green approaches align with the principles of sustainable chemistry by reducing waste and energy consumption. mdpi.comnih.gov

Stability Considerations during Synthesis and Handling of Trithiocyanuric Acid Derivatives

The stability of trithiocyanuric acid and its derivatives is a critical factor during synthesis and subsequent handling. The compound exists in tautomeric forms, with the thione form being predominant in the solid state. researchgate.net Like its analog, cyanuric acid, trithiocyanuric acid forms extensive hydrogen-bonded networks, contributing to its high melting point and stability. wikipedia.org However, derivatives can be susceptible to decomposition, particularly at elevated temperatures. For instance, during the synthesis of s-triazine derivatives, it is often crucial to maintain specific temperature ranges to avoid unwanted side reactions or product degradation. researchgate.netnih.gov

Comparative Analysis of Synthetic Methodologies: Yields and Purity Considerations

The choice of synthetic methodology for trithiocyanuric acid and its salts is often a trade-off between yield, purity, cost, and environmental impact. The traditional nucleophilic substitution of cyanuric chloride with hydrogen sulfide offers a direct route but can result in modest yields and requires careful control of reaction conditions to ensure purity. The use of sodium hydrosulfide presents a more modern and potentially cleaner alternative. wikipedia.org

Green synthesis approaches, while innovative and environmentally friendly, may require optimization to achieve high yields and purity comparable to traditional methods. nih.govitmo.ru The acidification of the trisodium salt is a straightforward method for obtaining the free acid, with purity being largely dependent on the quality of the starting salt. wikipedia.org

Below is a comparative table of different synthetic approaches:

Synthetic MethodologyKey ReagentsTypical ConditionsAdvantagesDisadvantages
Nucleophilic Substitution Cyanuric Chloride, Hydrogen Sulfide, BaseToluene, Inert AtmosphereEstablished methodModerate yield (e.g., 28.4%), requires high-purity reagents, potential for side products
Nucleophilic Substitution Cyanuric Chloride, Sodium HydrosulfidePolar Aprotic SolventsModern and potentially cleaner routeSpecific yield and purity data not detailed in the provided context wikipedia.org
Acidification Trisodium Trithiocyanurate, AcidAqueous SolutionSimple, good for purificationYield depends on the efficiency of precipitation and filtration
Green Redox Synthesis Trithiocyanuric Acid Monomers, Mild OxidantsOne-pot, controlled oxidant/monomer ratioEnvironmentally friendly, cost-effective, tunable particle size nih.govitmo.ruMay require further optimization for large-scale production and high purity

Preparation of Thiocyameluric Acid and its Alkali Metal Salts as Analogues

Thiocyameluric acid (C₆N₇S₃H₃) serves as a significant analogue to trithiocyanuric acid, and its synthesis, along with its alkali metal salts, has been explored through various methodologies. nih.govresearchgate.netnih.gov Two primary routes for the preparation of thiocyameluric acid have been reported, followed by its conversion to the corresponding alkali metal thiocyamelurates. nih.govresearchgate.netnih.gov

One synthetic pathway involves the reaction of cyameluric chloride with hydrogen sulfide (H₂S) in a toluene solution, facilitated by the presence of an amine base such as N,N-diisopropylethylamine. nih.gov This reaction proceeds at room temperature. nih.gov However, it has been noted that in the absence of the amine base, no reaction is observed. nih.gov Attempts to use sodium sulfide or lithium sulfide in this reaction to directly produce the thiocyameluric acid salt were unsuccessful. nih.gov This route yields the desired product, though purification can be challenging due to the presence of impurities like N,N-diisopropylethylamine hydrochloride. nih.gov

A second, more efficient synthetic route involves the cleavage of a triarylthiocyamelurate precursor with sodium sulfide. nih.gov This method is reported to be more suitable for producing larger quantities of thiocyameluric acid and results in a product that is easier to purify. nih.gov The process typically involves heating a triarylthiocyamelurate with sodium sulfide in dimethylformamide under reflux. nih.gov Subsequent acidification of the solution with hydrochloric acid precipitates thiocyameluric acid as a yellow solid, which can then be purified by washing with water and drying. nih.gov While the sodium salt of thiocyameluric acid is an expected intermediate in this reaction, it is not isolated directly through this procedure. nih.gov

The transformation of thiocyameluric acid into its alkali metal salts, specifically the sodium and potassium salts, has also been documented. nih.govresearchgate.netnih.gov These salts, with the general formula M₃[C₆N₇S₃] (where M = Na, K), are key derivatives. nih.govresearchgate.netnih.gov The characterization of these compounds has been carried out using a range of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, solution ¹³C and ¹H nuclear magnetic resonance (NMR) spectroscopy, thermogravimetric analysis (TGA), and elemental analysis. nih.govresearchgate.netnih.gov Furthermore, single crystals of the hydrated sodium and potassium salts, Na₃[C₆N₇S₃]·10H₂O and K₃[C₆N₇S₃]·6H₂O, have been successfully obtained and their structures analyzed by single-crystal X-ray diffraction. researchgate.netnih.gov

The synthesis of other metal salts of thiocyameluric acid has also been investigated. Crystalline products have been obtained from reaction mixtures of thiocyameluric acid with various main group metal hydroxides. researchgate.net For instance, single crystals of strontium hydrogen thiocyamelurate hexahydrate, [Sr(H₂O)₆][HC₆N₇S₃], have been successfully formed and characterized. researchgate.net

Table 1: Comparison of Synthetic Routes to Thiocyameluric Acid

Parameter Route A Route B
Starting Materials Cyameluric chloride, H₂S, N,N-diisopropylethylamineTriarylthiocyamelurate, Sodium sulfide
Solvent TolueneDimethylformamide
Reaction Conditions Room temperatureReflux
Product Isolation Precipitation followed by washingPrecipitation with acid, washing
Yield 28.4%40.1%
Purity of Product Contains impuritiesEasier to purify
Suitability for Scale-up Less suitableMore suitable for larger amounts

Table 2: Characterization Data for Thiocyameluric Acid and its Alkali Metal Salts

Compound Formula Crystal System Space Group Hydration State
Sodium ThiocyamelurateNa₃[C₆N₇S₃]MonoclinicP2₁/n10 H₂O
Potassium ThiocyamelurateK₃[C₆N₇S₃]MonoclinicP2₁/c6 H₂O

Structural Elucidation and Intrinsic Molecular Characteristics of Trithiocyanuric Acid Trisodium Salt Hydrate

Tautomerism and Isomeric Forms of Trithiocyanuric Acid

Trithiocyanuric acid can, in principle, exist in two tautomeric forms: the thiol form (2,4,6-trimercapto-1,3,5-triazine) and the thione form (1,3,5-triazine-2,4,6(1H,3H,5H)-trithione). The equilibrium between these isomers is a critical determinant of the molecule's structural and electronic properties.

Investigation of the Dominant Thione Tautomer

In the solid state, extensive crystallographic studies have unequivocally demonstrated that trithiocyanuric acid predominantly exists in the thione tautomeric form. discofinechem.com This preference for the thione structure is a key feature of its molecular identity. Quantum chemistry computations and spectroscopic analyses further support the greater stability of the thione tautomer. nih.gov

Analysis of Resonance Stabilization Effects on Molecular Structure

The stability of the thione tautomer is significantly influenced by resonance stabilization. Within the 1,3,5-triazine (B166579) ring of the trithiocyanurate anion, there is extensive delocalization of π-electrons across the nitrogen and carbon atoms. This electron delocalization is not confined to the ring but extends to the exocyclic carbon-sulfur bonds.

Crystal Structure Analysis and Polymorphism of Trithiocyanuric Acid Trisodium (B8492382) Salt Hydrate (B1144303)

The following sections represent a general framework for the analysis of potential polymorphs, based on common crystallographic systems. The absence of specific experimental data for trithiocyanuric acid trisodium salt hydrate in these systems necessitates a more generalized discussion.

Monoclinic Polymorphs

Monoclinic crystal systems are characterized by three unequal axes, with one angle being non-perpendicular to the others. Should a monoclinic polymorph of this compound be identified, its crystal structure would be defined by the specific unit cell dimensions (a ≠ b ≠ c) and the unique angle (β ≠ 90°). The arrangement of the trithiocyanurate anions, sodium cations, and water molecules within this unit cell would be determined by X-ray diffraction analysis.

Tetragonal Polymorphs

In a tetragonal crystal system, the unit cell has two equal axes and a third axis that is either longer or shorter, with all angles being 90°. The crystallographic parameters for a hypothetical tetragonal polymorph would be a = b ≠ c, and α = β = γ = 90°. The packing of the constituent ions and water molecules would exhibit a higher degree of symmetry compared to a monoclinic form.

Orthorhombic Polymorphs

An orthorhombic crystal system is defined by three unequal axes that are all mutually perpendicular. The unit cell parameters would be a ≠ b ≠ c, and α = β = γ = 90°. The spatial arrangement of the components within an orthorhombic polymorph would adhere to the symmetry operations of this crystal system.

Table 1: Investigated Polymorphic Systems for this compound

Crystal SystemUnit Cell ParametersStatus
Monoclinica ≠ b ≠ c, α = γ = 90°, β ≠ 90°Observed in co-crystals of trithiocyanuric acid nih.gov
Tetragonala = b ≠ c, α = β = γ = 90°Hypothetical
Orthorhombica ≠ b ≠ c, α = β = γ = 90°Hypothetical

Hexagonal Polymorphs

Intermolecular Interactions and Crystal Packing Principles

A predominant feature in the crystal structures of trithiocyanuric acid and its cocrystals is the presence of robust N-H…S hydrogen bonds. researchgate.netresearchgate.netrsc.org These interactions are fundamental to the formation of predictable supramolecular synthons, which are reliable patterns of intermolecular connections. The most commonly observed synthon is the R²₂(8) motif, where two TTCA molecules are linked through a pair of N-H…S hydrogen bonds, forming a cyclic arrangement. researchgate.net

These R²₂(8) synthons can further self-assemble into larger, extended structures, giving rise to various supramolecular patterns. researchgate.net These patterns include:

Linear Chains: Where the R²₂(8) synthons are connected in a one-dimensional fashion. researchgate.net

Zig-zag Double Chains: A more complex one-dimensional arrangement of the synthons. researchgate.net

Cyclic Assemblies: Formation of discrete, closed-ring structures. researchgate.net

Infinite 2D Sheets: Extension of the hydrogen-bonding network in two dimensions, creating layered architectures. researchgate.net

The prevalence and strength of these N-H…S hydrogen bonds are crucial in stabilizing the crystal lattice of TTCA-containing structures. researchgate.net

Table 1: Common Supramolecular Synthons in Trithiocyanuric Acid Crystals

Synthon Motif Description Resulting Architecture
R²₂(8) A cyclic dimer formed by two N-H…S hydrogen bonds between two TTCA molecules. Building block for larger assemblies.
Linear Chain Sequential connection of R²₂(8) synthons. 1D polymer-like structures.

In addition to hydrogen bonding, halogen and chalcogen bonds can play a significant role in the crystal engineering of trithiocyanuric acid cocrystals. researchgate.net These interactions involve the electrophilic regions (σ-holes) on halogen or chalcogen atoms and their interaction with nucleophilic sites.

While not as universally present as N-H…S hydrogen bonds in all TTCA structures, the introduction of molecules containing halogen (F, Cl, Br, I) or chalcogen (S, Se) atoms can lead to the formation of these directional interactions, further influencing the crystal packing. researchgate.net The interplay between hydrogen bonds, halogen bonds, and chalcogen bonds can lead to the formation of complex and unique supramolecular architectures. The trithiocyanuric acid ring itself, possessing an electron-deficient character, can act as an acceptor for stabilizing contacts with electron-donating groups, which can include halogen and chalcogen-containing functionalities. rsc.org

Pi-stacking is another non-covalent interaction that can contribute to the stabilization of the crystal structures of aromatic compounds like trithiocyanuric acid. researchgate.net This interaction involves the attractive force between the electron-rich π-systems of adjacent aromatic rings. In the context of trithiocyanuric acid, the planar nature of the triazine ring facilitates such interactions.

Solvate molecules, particularly water in the case of hydrated salts, play a critical role in defining the crystal architecture. aakash.ac.innih.govwikipedia.orgstackexchange.comgeeksforgeeks.org The incorporation of water molecules into the crystal lattice of trithiocyanuric acid trisodium salt introduces additional hydrogen bonding opportunities and can mediate interactions between the trithiocyanurate anions and the sodium cations.

Characterization of the Coordination Sphere of Sodium in Hydrated Salts

In hydrated metal salts, the metal cation is typically surrounded by a specific number of ligands, which can be water molecules or other coordinating atoms from the anion, forming a coordination sphere. stackexchange.comgeeksforgeeks.org For this compound, the sodium ions (Na⁺) will be coordinated by oxygen atoms from the water molecules and potentially by the sulfur or nitrogen atoms of the trithiocyanurate anion.

The coordination number and geometry of sodium ions in hydrated crystals can vary but often involve an octahedral or a distorted octahedral arrangement of ligands. nih.govnih.gov The Na-O distances in such coordination spheres are typically in the range of 2.3 to 2.5 Å. The water molecules directly coordinated to the sodium ions are held by ion-dipole interactions. aakash.ac.instackexchange.com

Table 2: Mentioned Chemical Compounds

Compound Name
Trithiocyanuric acid
This compound

Coordination Chemistry and Metal Complexation Behavior of Trithiocyanuric Acid Trisodium Salt Hydrate

Ligand Properties and Diverse Coordination Modes of Trithiocyanuric Acid

Trithiocyanuric acid is an organic heterocyclic compound that can exist in either thiol or thione tautomeric forms depending on the conditions. This flexibility, combined with the presence of six potential donor atoms (three sulfur and three nitrogen), allows for a rich and varied coordination chemistry. The deprotonated trithiocyanurate anion can act as a chelating or bridging ligand, leading to the formation of structures ranging from simple mononuclear complexes to intricate coordination polymers.

Both the sulfur and nitrogen atoms of the trithiocyanurate ligand play a crucial role in metal binding. As a ligand with multiple σ-donor atoms, it can coordinate to metal centers in various fashions. The sulfur atoms, being soft donor atoms, readily form stable complexes with transition metal ions. The nitrogen atoms within the triazine ring can also participate in coordination. This dual-donor capability allows the ligand to act in a bidentate chelating mode, binding to a single metal center through one sulfur and one adjacent nitrogen atom. This S,N-chelating mode has been observed in numerous complexes, including those with ruthenium(II), cobalt, nickel(II), and zinc(II). In some structures, the trithiocyanurate anion can bridge multiple metal centers, utilizing its donor atoms to link them into larger assemblies. The specific atoms involved in coordination dictate the geometry and stability of the resulting metal complex.

The structure of the trithiocyanurate ligand, with its three sets of N,S donor atoms, inherently provides the potential for multidentate chelation. It has been shown to coordinate in monodentate, bidentate, and even hexadate fashions. A common and well-documented coordination is the bidentate chelating mode, where one deprotonated thiol group (sulfur) and an adjacent ring nitrogen atom bind to the metal ion. This has been structurally confirmed in zinc(II) and nickel(II) complexes.

Furthermore, the ligand can exhibit a bridging, bischelating S,N mode, as first demonstrated in a cobalt complex, where the TTC anion links two metal centers. In trinuclear ruthenium(II) complexes, the trithiocyanurate(3-) anion acts as a bridge, binding the metal centers through its chelating S,N donor sets. In a trinuclear nickel(II) complex, the fully deprotonated ttc³⁻ anion was found to be a hexadentate ligand. This ability to engage in various levels of chelation and bridging is fundamental to its capacity to form diverse and complex architectures, from discrete molecules to extended coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with trithiocyanuric acid often involves the reaction of its trisodium (B8492382) salt with a corresponding metal salt in a suitable solvent. To prevent the formation of insoluble polymers, blocking ligands are frequently coordinated to the metal centers first. The resulting complexes are characterized by a range of analytical techniques, including elemental analysis, various forms of spectroscopy (FT-IR, UV-Vis), and magnetic susceptibility measurements. Single-crystal X-ray diffraction is the definitive method for elucidating their precise molecular structures.

Trithiocyanuric acid has been used to synthesize complexes with a variety of transition metals.

Copper(II) and Copper(I): Copper complexes with compositions such as Cu(bpy)(ttcH) and [Cu(bapen)ttcH)]·2H₂O have been prepared. A Copper(I) complex, synthesized from a reaction involving copper(II) perchlorate, has also been reported and characterized using techniques including MALDI-TOF mass spectrometry and FTIR spectroscopy.

Nickel(II): Numerous nickel(II) complexes have been structurally characterized. In [Ni(bappn)(ttcH)]·5H₂O, the nickel atom is coordinated by a tetradentate nitrogen ligand, with the coordination sphere completed by one sulfur and one nitrogen atom from the trithiocyanurate dianion. Trinuclear Ni(II) complexes with formulas like Ni₃(pmdien)₃(µ-ttc)₃ have also been synthesized and studied.

Zinc(II): Zinc(II) coordination compounds have been assembled using TTC and auxiliary N-donor ligands. Examples include the mononuclear complex [Zn(C₃H₂N₃S₃)₂(C₁₂H₁₀N₆)₂]·2H₂O and the one-dimensional coordination polymer {[Zn₂(C₃H₂N₃S₃)₄(C₁₀H₈N₂)₃]·C₁₀H₈N₂}n. In both, the Zn(II) center adopts an octahedral geometry coordinated by four nitrogen and two sulfur atoms.

Iron(II) and Manganese(II): Complexes of Fe(II) and Mn(II) have been prepared using TTC in combination with other nitrogen-donor ligands like Schiff bases or 1,10-phenanthroline. An iron complex with the composition Fe(L₁)(ClO₄)·EtOH·H₂O was structurally characterized, revealing that the trithiocyanurate anion was not directly coordinated to the iron center but present as a counter-anion. In contrast, a trinuclear manganese complex, Mn₃(phen)₆(ttc)₃, was also synthesized.

Gold(I): The formation of complex gold compounds with TTC has been noted, including a hexanuclear gold(I) cluster.

Table 1: Examples of Trithiocyanuric Acid Metal Complexes

Complex Formula Metal Ion Key Structural Features
[Ni(bappn)(ttcH)]·5H₂O Nickel(II) Mononuclear; TTC acts as a bidentate S,N-chelating ligand.
Ni₃(pmdien)₃(µ-ttc)₃ Nickel(II) Trinuclear; TTC acts as a bridging ligand.
[Zn(C₃H₂N₃S₃)₂(C₁₂H₁₀N₆)₂]·2H₂O Zinc(II) Mononuclear; TTC acts as a bidentate S,N-chelating ligand.
{[Zn₂(C₃H₂N₃S₃)₄(C₁₀H₈N₂)₃]·C₁₀H₈N₂}n Zinc(II) One-dimensional coordination polymer.
Fe(L₁)(ClO₄)·EtOH·H₂O Iron(II) Mononuclear; TTC is an uncoordinated counter-anion.
Mn₃(phen)₆(ttc)₃ Manganese(II) Trinuclear complex.

The stoichiometry of metal complexes involving trithiocyanuric acid is diverse and highly dependent on the synthesis conditions and the auxiliary ligands used. Thermometric titrimetry has been noted as a method for elucidating the stoichiometry of coordination polymers formed with this ligand.

Elemental analysis and single-crystal X-ray diffraction are primary methods for determining the precise composition and metal-to-ligand ratio. Studies have revealed a range of stoichiometries, from simple mononuclear complexes to complex polynuclear arrangements. For instance, in the iron complex Fe(L₁)(ClO₄)·EtOH·H₂O, the stoichiometry is 1:1 between the complex iron cation and the trithiocyanurate anion. In contrast, trinuclear complexes of manganese and nickel show a 3:1 and 3:1 metal-to-TTC ratio, respectively.

The propensity of the trithiocyanurate ligand to act as a bridge facilitates the formation of coordination polymers. The structure of {[Zn₂(C₃H₂N₃S₃)₄(C₁₀H₈N₂)₃]·C₁₀H₈N₂}n illustrates this, where auxiliary 4,4'-bipyridine (B149096) ligands bridge Zn(II)-TTC units into a one-dimensional chain. The specific coordination mode of the auxiliary ligands—whether they act as terminal or bridging units—plays a critical role in determining whether the final structure is a discrete molecule or an extended coordination polymer.

Electrochemical Behavior of Trithiocyanuric Acid-Metal Complexes

The electrochemical properties of trithiocyanuric acid and its metal complexes have been investigated, primarily using cyclic voltammetry (CV). These studies provide insight into the redox processes involving both the ligand and the coordinated metal center. The CV of trithiocyanuric acid itself shows a complex electrochemical behavior with multiple oxidation peaks.

Table 2: Selected Electrochemical Data for a Trinuclear Ni(II)-TTC Complex

Complex Redox Process Potential (V)
[Ni₃(abb)₃(H₂O)₃(µ-ttc)]³⁺ Ni(II) → Ni(III) Epa ≈ -0.2
[Ni₃(abb)₃(H₂O)₃(µ-ttc)]³⁺ Ni(III) → Ni(II) Epc ≈ -0.3

This research demonstrates that the electrochemical behavior of the metal-TTC complexes is a combination of the properties of the individual components, modulated by the structure of the final coordinated assembly.

Self-Assembly of Multinuclear Metal Complexes in Aqueous Solution

The trithiocyanurate anion (ttc³⁻), derived from trithiocyanuric acid trisodium salt, is a versatile building block in coordination chemistry, capable of facilitating the self-assembly of intricate multinuclear metal complexes in aqueous solutions. Its trifunctional nature, with multiple nitrogen and sulfur donor atoms, allows it to act as a bridging ligand, connecting multiple metal centers to form discrete, well-defined supramolecular structures. This self-assembly process is driven by the coordination preferences of the metal ions and the geometric disposition of the donor atoms within the trithiocyanurate core.

Research has demonstrated the formation of several such trinuclear species. For instance, a trinuclear manganese(II) complex, Mn₃(phen)₆(ttc)₃, has been synthesized and characterized. nih.gov In this structure, three manganese centers are bridged by a single trithiocyanurate(3-) anion. nih.gov Similarly, trinuclear ruthenium(II) complexes with the general formula {Ru(L)₂}₃(ttc)₃ have been prepared, where 'L' represents bidentate ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline. nih.gov In these complexes, the trithiocyanurate ligand connects the three Ru(II) centers through its chelating S,N donor sets. nih.gov

The self-assembly of trinuclear complexes is not limited to manganese and ruthenium. Copper(II) and nickel(II) also readily form such structures. A mixed-ligand trinuclear copper(II) complex, Cu₃(pmdien)₃(μ-ttc)₃, has been prepared where three copper atoms are connected by trithiocyanurate bridges. researchgate.net In this complex, each copper atom is in a deformed trigonal bipyramidal arrangement, coordinated by the S,N atoms of the ttc³⁻ and three nitrogen atoms from the ancillary pmdien ligand. researchgate.net Furthermore, a series of trinuclear nickel(II) complexes, including Ni₃(pmdien)₃(μ-ttc)₃, have been reported, showcasing the versatility of this self-assembly system. nih.gov

Beyond trinuclear species, the trithiocyanurate ligand has been implicated in the formation of even more complex structures, such as hexanuclear gold(I) and copper(I) clusters, highlighting its potential for constructing higher-order supramolecular architectures. nih.gov The formation of these multinuclear complexes is a testament to the rich coordination chemistry of the trithiocyanurate anion and its utility in the bottom-up construction of complex molecular systems in aqueous environments.

Table 1: Examples of Self-Assembled Multinuclear Metal Complexes with Trithiocyanurate

Complex Formula Metal Ion Nuclearity Ancillary Ligand(s) Reference
Mn₃(phen)₆(ttc)₃ Manganese(II) Trinuclear 1,10-phenanthroline (phen) nih.gov
{Ru(L)₂}₃(ttc)₃ Ruthenium(II) Trinuclear L = 2,2'-bipyridine or 1,10-phenanthroline nih.gov
Cu₃(pmdien)₃(μ-ttc)₃ Copper(II) Trinuclear N,N,N',N'',N''-pentamethyldiethylenetriamine (pmdien) researchgate.net
Ni₃(pmdien)₃(μ-ttc)₃ Nickel(II) Trinuclear N,N,N',N'',N''-pentamethyldiethylenetriamine (pmdien) nih.gov
Ni₃(abb)₃(H₂O)₃(μ-ttc)₃ Nickel(II) Trinuclear 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb) nih.gov
Ni₃(tebb)₃(H₂O)₃(μ-ttc)₃·H₂O Nickel(II) Trinuclear 2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole (tebb) nih.gov

Supramolecular Chemistry and Engineered Architectures Involving Trithiocyanuric Acid Trisodium Salt Hydrate

Design and Formation of Supramolecular Assemblies

The unique molecular structure of the trithiocyanurate anion allows for the rational design of complex supramolecular systems. Its ability to engage in both coordination and hydrogen bonding interactions is fundamental to the formation of these organized structures.

Trithiocyanuric acid and its salts are effective ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are characterized by extended networks of metal ions or clusters linked by organic molecules.

In one notable example, a dense, insulating MOF, copper(I) chloride trithiocyanurate, was transformed into a semiconducting amorphous MOF. nih.gov This topochemical conversion was achieved by treating single crystals of the initial MOF with an aqueous ammonia solution. nih.gov The resulting material, while losing its crystallinity, retained its monolithic form and exhibited a significant increase in electrical conductivity. nih.gov This transformation highlights the potential for post-synthetic modification of trithiocyanurate-based MOFs to alter their physical properties.

The self-assembly of trithiocyanurate with complementary molecular components can lead to the formation of highly symmetric and aesthetically pleasing supercomplexes. These discrete, cage-like structures are held together by a combination of coordination bonds and non-covalent interactions.

A remarkable instance of such self-assembly is the formation of a cuboctahedral supramolecular capsule from a 4:4 mixture of a tris(Zn(II)-cyclen) complex and trianionic trithiocyanurate in an aqueous solution at neutral pH. cenmed.com The structure of this capsule was confirmed by X-ray crystal structure analysis, revealing a nanoscale truncated tetrahedral cavity within the cuboctahedral framework. cenmed.com The assembly is driven by the formation of Zn(II)-S(-) coordination bonds and hydrogen bonds. cenmed.com

Furthermore, a stable supramolecular trigonal prism has been designed and synthesized through the 3:4 self-assembly of a linear tetrakis(Zn²⁺−cyclen) complex and trianionic trithiocyanurate in aqueous solution. nih.gov The formation and stability of this trigonal prism were confirmed by ¹H NMR titration, potentiometric pH and UV titrations, and mass spectrometry measurements. nih.gov

Encapsulation Phenomena within Supramolecular Capsules

The cavities within self-assembled supramolecular structures, such as the cuboctahedral capsule mentioned above, can host guest molecules. This encapsulation is a key feature of host-guest chemistry and has potential applications in areas such as sensing, catalysis, and drug delivery.

The interior cavity of the cuboctahedral capsule formed by the tris(Zn(II)-cyclen) complex and trithiocyanurate has been shown to encapsulate lipophilic organic molecules of appropriate size and shape. cenmed.com The inclusion of guests such as 1-adamantanecarboxylic acid, 2,4-dinitrophenol, and adamantane was demonstrated by significant upfield shifts in the ¹H NMR signals of the encapsulated molecules. cenmed.com This phenomenon underscores the ability of these trithiocyanurate-based capsules to create a distinct microenvironment capable of binding and shielding guest species from the bulk solution.

Guest Molecule EncapsulatedEvidence of Encapsulation
([D₄]-2,2,3,3)-3-(trimethylsilyl)propionic acid (TSP)Remarkable upfield shifts of ¹H NMR signals
1-Adamantanecarboxylic acidRemarkable upfield shifts of ¹H NMR signals
2,4-Dinitrophenol (2,4-DNP)Remarkable upfield shifts of ¹H NMR signals
Adamantane (ADM)Remarkable upfield shifts of ¹H NMR signals
Tetra-n-propylammonium (TPA) cationRemarkable upfield shifts of ¹H NMR signals
2,10-CamphorsultamInduced Cotton effects in circular dichroism spectra

Table 1: Guest molecules encapsulated within the cuboctahedral supramolecular capsule and the corresponding experimental evidence. cenmed.com

Luminescent Supramolecules and Their Photophysical Properties

The incorporation of emissive metal centers or chromophoric units into supramolecular assemblies containing trithiocyanurate can lead to materials with interesting photophysical properties. These luminescent supramolecules are of interest for applications in sensing, imaging, and light-emitting devices.

An example of this is the creation of luminescent gold(I) supermolecules with trithiocyanuric acid. researchgate.net A complex with the formula [(LAu)(AuPPhMe₂)₂]₂ (where H₃L is trithiocyanuric acid) was synthesized and characterized. researchgate.net X-ray crystallography revealed a two-dimensional structure formed through intermolecular Au(I)···Au(I) interactions. This supramolecular assembly exhibits photoluminescence, demonstrating the utility of trithiocyanuric acid as a bridging ligand for constructing photoactive materials. researchgate.net

Co-crystallization Studies and Crystal Engineering

Co-crystallization is a powerful strategy in crystal engineering to modify the physical properties of solid-state materials. Trithiocyanuric acid, with its multiple hydrogen bond donor and acceptor sites, is an excellent co-former for creating multicomponent crystals with a wide range of organic molecules.

Numerous studies have explored the synthesis of multicomponent crystals of trithiocyanuric acid with various N-donor compounds and active pharmaceutical ingredients. cenmed.comnih.gov These studies have demonstrated the formation of diverse supramolecular architectures, including cocrystals, salts, and cocrystals of salts.

The structural analysis of these multicomponent crystals reveals that the interplay of different intermolecular interactions, particularly N—H···N and N—H···S hydrogen bonds, governs the resulting crystal packing. For instance, in cocrystals with imidazole-based drugs like metronidazole, ketoconazole, and miconazole, the N—H···N hydrogen bond is a primary interaction for the formation of acid-base pairs. These pairs are then further organized into unique supramolecular motifs through centrosymmetric N—H···S interactions between the trithiocyanuric acid molecules.

The formation of varied molecular assemblies has also been observed with compounds such as 4,4′-bipyridine, 1,2-bis-(4-pyridyl)ethylene, and 1,7-phenanthroline. cenmed.comnih.gov The ability of trithiocyanuric acid to form variable hydrogen bonding patterns allows for the creation of diverse molecular ensembles. cenmed.comnih.gov In a notable example, trithiocyanuric acid and 4,4′-bipyridyl form hydrogen-bonded co-crystals that create channels capable of accommodating aromatic compounds like benzene, toluene, and p-xylene.

Co-formerType of Multicomponent Crystal
MetronidazoleCocrystal
KetoconazoleSalt
MiconazoleCocrystal of a salt
4,4′-bipyridineCocrystal
1,2-bis-(4-pyridyl)ethyleneCocrystal
1,7-phenanthrolineCocrystal

Table 2: Examples of co-formers used in the synthesis of multicomponent crystals with trithiocyanuric acid and the resulting type of crystalline molecular form. cenmed.comnih.gov

Impact on Solid-State Molecular Architecture and Properties

The solid-state architecture of trithiocyanuric acid trisodium (B8492382) salt hydrate (B1144303) is fundamentally dictated by the interplay of ionic interactions, coordination with sodium cations, and an extensive network of hydrogen bonds mediated by water molecules of hydration. While detailed crystallographic data for the hydrated trisodium salt is not extensively reported in publicly accessible literature, the structural behavior can be inferred from the known chemistry of the trithiocyanurate anion and related supramolecular assemblies.

The trithiocyanurate anion, the conjugate base of trithiocyanuric acid, serves as a versatile building block in crystal engineering. Its tripodal symmetry and the presence of multiple nitrogen and sulfur atoms make it an excellent ligand for coordinating with metal ions and a potent participant in hydrogen bonding. In the solid state of its trisodium salt, the negatively charged sulfur atoms are expected to form strong ionic bonds with the sodium cations.

Coordination with Sodium Ions: Water molecules can coordinate directly with the sodium cations, satisfying their coordination spheres.

Hydrogen Bonding: An extensive network of hydrogen bonds is likely formed between the water molecules, the nitrogen atoms of the triazine ring, and the sulfur atoms. This network would link the ionic components into a stable three-dimensional structure.

The precise stoichiometry of hydration (the number of water molecules per formula unit) significantly influences the resulting crystal packing and, consequently, the material's physical properties. For instance, a nonahydrate has been identified, indicating a complex and potentially porous hydrogen-bonded network. discofinechem.comnih.gov

Research Findings Summary

Detailed experimental research on the crystal structure of trithiocyanuric acid trisodium salt hydrate is limited. However, studies on the parent trithiocyanuric acid (TTCA) and its co-crystals provide insight into the supramolecular interactions the trithiocyanurate anion can engage in. For example, TTCA is known to form robust hydrogen-bonded networks and coordination complexes. nih.govresearchgate.net In the case of the trisodium salt, the deprotonated thiol groups lead to a charge-separated structure where the electrostatic interactions with sodium ions and the hydrogen-bonding capacity of the hydrate water molecules become the dominant forces in directing the supramolecular assembly.

The properties of the solid-state material are a direct consequence of this architecture. The high density of polar and charged groups contributes to its notable solubility in water. nbinno.com This characteristic is essential for its primary application as a heavy metal precipitant from aqueous solutions. chemicalbook.com

Interactive Data Table: Physicochemical Properties

Below is a summary of the known physicochemical properties of Trithiocyanuric acid trisodium salt and its hydrated form.

PropertyValueReference(s)
Chemical Formula C₃N₃Na₃S₃ (anhydrous) scbt.com
C₃N₃Na₃S₃ · xH₂O (hydrate) aksci.com
Molecular Weight 243.22 g/mol (anhydrous basis) scbt.com
CAS Number 17766-26-6 (anhydrous) chemicalbook.comscbt.comkrackeler.com
188661-09-8 (nonahydrate) discofinechem.com
Appearance White or light yellow crystals/powder[No specific source]
Melting Point 82-84 °C aksci.comkrackeler.com
Solubility in Water 346.15 g/L at 22°C nbinno.com

Applications in Environmental Remediation by Trithiocyanuric Acid Trisodium Salt Hydrate

Heavy Metal Removal from Aqueous Systems

Trithiocyanuric acid trisodium (B8492382) salt is widely employed for the removal of heavy metals from polluted waters and various industrial wastewaters. krackeler.com It is recognized for its effectiveness in treating effluents from a range of industries, including coal-fired power plants, electroplating facilities, battery manufacturers, and the chemical, electronics, and metallurgical sectors. glorywh.comjsh-chem.com The compound demonstrates a good removal effect on most monovalent and divalent heavy metal ions. glorywh.com

The primary mechanism by which trithiocyanuric acid trisodium salt removes heavy metals from aqueous solutions is through chelation and subsequent precipitation. researchgate.net The molecule contains special sulfur groups that can combine with heavy metal ions to form stable, insoluble chelates. jsh-chem.comresearchgate.net This process involves the trithiocyanuric acid trisodium salt strongly chelating with the metal ions, leading to the formation of a flocculent precipitate that can be separated from the water. jsh-chem.com The resulting precipitates are chemically stable, preventing the redissolution of the heavy metals and avoiding secondary pollution problems. jsh-chem.com

Trithiocyanuric acid trisodium salt hydrate (B1144303) exhibits a broad spectrum of efficacy, reacting with a variety of heavy metal ions to form precipitates. jsh-chem.com Its effectiveness has been noted for numerous metals, making it a versatile agent in water treatment applications. glorywh.com Research and applications have demonstrated its ability to form complexes with several specific heavy metal ions. jsh-chem.comnih.gov

Table 1: Documented Selectivity of Trithiocyanuric Acid Trisodium Salt for Various Heavy Metal Ions

Heavy Metal IonInteraction DocumentedSource(s)
Mercury(II)Yes jsh-chem.comresearchgate.net
Cadmium(II)Yes jsh-chem.comcabidigitallibrary.org
Lead(II)Yes jsh-chem.comcabidigitallibrary.org
Zinc(II)Yes jsh-chem.comcabidigitallibrary.org
Nickel(II)Yes jsh-chem.comnih.gov
Copper(II)Yes jsh-chem.comcabidigitallibrary.org
Silver(I)Yes-
Iron(II)Yes nih.gov
Iron(III)--
Thallium(I)--
Chromium(III)Yes jsh-chem.com

Note: While sources confirm interaction with Manganese(II) jsh-chem.comnih.gov and general monovalent and divalent ions glorywh.com, specific studies on Silver(I), Iron(III), and Thallium(I) were not detailed in the reviewed literature.

The application of trithiocyanuric acid trisodium salt is particularly suitable for treating heavy metal ion wastewater across numerous industrial sectors. glorywh.com Its use is established in treating effluents from:

Coal-fired power plants jsh-chem.com

Municipal waste incineration stations glorywh.com

Printed circuit board factories jsh-chem.com

Electroplating plants glorywh.comjsh-chem.com

Mining operations jsh-chem.com

Metal processing and precision machinery manufacturing jsh-chem.com

Automobile production and steel manufacturing jsh-chem.com

Various chemical and petroleum factories glorywh.comjsh-chem.com

The compound is valued for its ability to help industrial facilities meet stringent environmental discharge standards by effectively precipitating a wide spectrum of harmful metal ions from their wastewater. jsh-chem.com

An important application of trithiocyanuric acid and its trisodium salt is the removal of residual palladium from reaction mixtures during the production of active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net Palladium is a common catalyst in organic synthesis, but its presence in the final product is strictly regulated. nih.govresearchgate.net TMT has proven to be a highly effective treatment for scavenging these residual palladium impurities. researchgate.net

Table 2: Efficacy of Trithiocyanuric Acid Trisodium Salt in Removing Residual Palladium

Initial Palladium Level (ppm)Final Palladium Level (ppm)ContextSource(s)
600 - 65020 - 60In an isolated indole intermediate researchgate.net
3100.07From an organic solution containing active pharmaceutical ingredients researchgate.net

Chemical Immobilization in Contaminated Soils

Beyond aqueous systems, trithiocyanuric acid trisodium salt is also utilized for the remediation of heavy metal-contaminated soil and the solidification or stabilization of heavy metal ions in materials like fly ash. glorywh.com This process, known as chemical immobilization, reduces the bioavailability and mobility of heavy metals in the soil, thereby mitigating their toxicity and potential for uptake by plants or leaching into groundwater. cabidigitallibrary.orgresearchgate.net

Research has demonstrated the feasibility of using TMT to immobilize multiple heavy metal contaminants in soil simultaneously. cabidigitallibrary.orgresearchgate.net This is crucial for sites contaminated by various metals from industrial activities like smelting. researchgate.netresearchgate.net

One study investigated the simultaneous immobilization of lead, cadmium, and arsenic in a smelter-contaminated soil using TMT in conjunction with ferric sulfate. researchgate.net The addition of ferric sulfate was found to enhance the immobilization efficiencies for all three contaminants. researchgate.net

Another pot experiment study on tobacco-planting soils showed that TMT could effectively and simultaneously reduce the bioavailability of copper, zinc, arsenic, cadmium, and lead. cabidigitallibrary.org

Table 3: Reduction in Bioavailability of Multiple Heavy Metals in Soil Using TMT

Heavy MetalImmobilization Efficiency / Reduction in Bioavailability (%)Source(s)
Copper (Cu)73.1 cabidigitallibrary.org
Zinc (Zn)63.2 cabidigitallibrary.org
Arsenic (As)48.0 cabidigitallibrary.org
Cadmium (Cd)68.9 cabidigitallibrary.org
Lead (Pb)57.2 cabidigitallibrary.org

Role of Trithiocyanuric Acid Trisodium Salt Hydrate as Soil Amendments

This compound (TMT) serves as an effective chemical amendment for the immobilization of heavy metals in contaminated soils. Its application reduces the bioavailability of various heavy metals, thereby mitigating their toxic effects on plants and preventing their entry into the food chain. Research has demonstrated the efficacy of TMT in treating soils contaminated with lead (Pb), cadmium (Cd), and arsenic (As). researchgate.net

The mechanism of immobilization involves the precipitation of heavy metals into highly stable and virtually insoluble metal-TMT compounds. windows.net This process significantly lowers the concentration of mobile heavy metals in the soil. For instance, the application of TMT to smelter-contaminated soil has been shown to effectively immobilize Pb and Cd. researchgate.net The immobilization efficiency can be further enhanced by the addition of ferric sulfate, which can increase the immobilization rates of Pb, Cd, and As by up to 55%. researchgate.net

Studies have identified optimal conditions for the application of TMT as a soil amendment. These include a TMT dosage of 0.02 to 0.06 L kg⁻¹, a ferric sulfate dosage of 48.0 to 80.0 g kg⁻¹, a field capacity percentage of 60 to 80%, and a soil pH range of 5.7 to 6.5. researchgate.net Under these conditions, the extractable concentrations of Pb, Cd, and As in treated soils have been shown to meet the environmental quality standards for soils in China (GB 15618-1995). researchgate.net

The effectiveness of TMT in reducing heavy metal uptake by plants has also been documented. In one study, the application of TMT to contaminated soil significantly reduced the bioavailability of copper (Cu), zinc (Zn), As, Cd, and Pb by up to 73.1%, 63.2%, 48.0%, 68.9%, and 57.2%, respectively. researchgate.net This reduction in bioavailability directly correlated with decreased heavy metal content in all parts of tobacco plants grown in the treated soil. researchgate.net

The following table summarizes the reduction in bioavailability of various heavy metals in soil treated with an optimal TMT dosage:

Heavy MetalReduction in Bioavailability (%)
Copper (Cu)73.1
Zinc (Zn)63.2
Arsenic (As)48.0
Cadmium (Cd)68.9
Lead (Pb)57.2

Data sourced from a study on the application of TMT in contaminated soils. researchgate.net

Stability and Leaching Properties of Metal-Trithiocyanurate Precipitates

A critical aspect of in-situ remediation of contaminated soils is the long-term stability of the immobilized contaminants. Metal-trithiocyanurate precipitates, formed upon the application of TMT to heavy metal-contaminated soil, exhibit high stability and low solubility, which are crucial for effective, long-term remediation. windows.net

These precipitates are characterized as highly stable and virtually insoluble compounds. windows.net The strong bonding between the trithiocyanuric acid molecule and heavy metal ions results in a durable matrix that is resistant to environmental degradation. This stability ensures that the heavy metals are effectively locked within the soil, preventing their release into the surrounding environment. The sludge containing these precipitates is often suitable for disposal in non-hazardous landfills. nmfrc.org

Laboratory studies have confirmed the low leaching potential of metal-TMT compounds. For example, Toxic Characteristic Leaching Procedure (TCLP) tests conducted on sludge containing mercury, lead, and cadmium that were precipitated with TMT demonstrated that the leaching levels were well within regulatory limits. nmfrc.org Furthermore, no decomposition products were detected in the leached solid residues of cadmium, lead, and zinc TMT precipitates, indicating their stability. researchgate.net

The thermal stability of these precipitates is another significant advantage. Heavy metal-TMT compounds are thermally stable up to 250 °C, which prevents the release of heavy metals even at elevated temperatures that might occur during subsequent soil treatment processes or in certain environmental scenarios. qyresearch.inwindows.net This high thermal stability allows for processes like spray-drying of the treated material without the risk of heavy metal volatilization. windows.net

However, it is important to note that the stability of some metal-TMT precipitates can be influenced by environmental conditions. For instance, some laboratory-synthesized mercury-TMT compounds have shown instability in both water and air, potentially releasing significant amounts of mercury into leachates. researchgate.net This highlights the need for careful consideration of the specific heavy metals present and the prevailing environmental conditions when using TMT for soil remediation.

The following table presents TCLP test results for sludge containing heavy metals precipitated with TMT, demonstrating the stability of the precipitates.

MetalTCLP Limit (mg/L)TMT-Metal Sludge Leachate (mg/L)
Mercury0.2<0.0002
Lead5.00.01
Cadmium1.00.004

Data sourced from a study on the characteristics of TMT and TMT metal precipitates. nmfrc.org

Integration with Geopolymer-Based Stabilization Strategies for Heavy Metals

The integration of this compound with geopolymer-based stabilization techniques presents a synergistic approach to the remediation of heavy metal-contaminated soils. Geopolymers are inorganic, cement-like materials that can effectively immobilize hazardous wastes through physical encapsulation and chemical bonding within their three-dimensional aluminosilicate network. mdpi.comresearchgate.net The addition of chemical stabilizing agents like TMT can significantly enhance the efficacy of this process. nih.govdntb.gov.ua

The primary role of geopolymers in soil stabilization is to create a robust and impermeable matrix that physically entraps heavy metal contaminants, thereby reducing their mobility and leachability. mdpi.comresearchgate.net The highly alkaline environment during geopolymer synthesis also promotes the precipitation of heavy metals as insoluble hydroxides. mdpi.com

When TMT is incorporated into the geopolymer matrix, it introduces an additional chemical immobilization mechanism. TMT reacts with heavy metal ions to form highly stable and insoluble metal-trithiocyanurate precipitates. windows.net This chemical precipitation complements the physical encapsulation provided by the geopolymer, resulting in a more effective and durable stabilization of the contaminants. nih.gov

The introduction of chemical stabilizing agents such as TMT has been shown to significantly improve the encapsulation efficacy of geopolymers by promoting targeted reactions and the formation of stable metal complexes. nih.govdntb.gov.ua This combined approach leads to a reduction in the leachability and environmental impact of heavy metals like lead, cadmium, and chromium. nih.gov

The mechanisms by which geopolymers and TMT work together to immobilize heavy metals can be summarized as:

Physical Encapsulation: The geopolymer matrix physically surrounds and isolates the heavy metal contaminants. mdpi.comresearchgate.net

Chemical Precipitation: TMT reacts with heavy metals to form stable, insoluble precipitates within the geopolymer structure. windows.netnih.gov

Ion Exchange and Adsorption: The geopolymer structure itself can adsorb and exchange cations, further binding heavy metals within the matrix. mdpi.com

Hydroxide Precipitation: The alkaline conditions of geopolymerization facilitate the precipitation of heavy metals as hydroxides. mdpi.com

This multi-faceted approach ensures a high degree of immobilization, making the combined use of TMT and geopolymers a promising strategy for the long-term remediation of heavy metal-contaminated soils.

Comparative Efficacy and Advantages over Other Heavy Metal Scavengers

This compound offers several advantages over other heavy metal scavengers used in environmental remediation, particularly in the context of soil treatment. Its efficacy, stability of the resulting precipitates, and favorable environmental profile make it a competitive alternative to other chemical treatment methods.

One of the key advantages of TMT is its effectiveness over a wide pH range, in both acidic and alkaline conditions. windows.net This is a significant benefit compared to traditional hydroxide precipitation, which is highly pH-dependent and can be inhibited by the presence of complexing agents that keep metals in a dissolved state. windows.net TMT can effectively precipitate heavy metals even in the presence of such complexing agents. windows.net

In comparison to other sulfur-based precipitating agents like sodium sulfide and dithiocarbamates, TMT exhibits a more favorable toxicological and ecological profile. windows.net This is a crucial consideration for in-situ soil remediation to avoid introducing secondary pollutants. The metal-TMT precipitates are also noted for their high chemical and thermal stability, which is essential for long-term immobilization. nmfrc.org

When compared to chelating agents like ethylenediaminetetraacetic acid (EDTA), which are often used for soil washing to extract heavy metals, TMT's mechanism is fundamentally different. While EDTA forms soluble complexes to remove metals from the soil, TMT forms insoluble precipitates to immobilize them in-situ. semanticscholar.orgscirp.org For applications where the goal is stabilization rather than removal, TMT is the more appropriate choice. Furthermore, EDTA has been criticized for its low biodegradability and its potential to mobilize essential soil nutrients along with toxic metals. mdpi.comnih.gov

The following table provides a comparative overview of TMT and other heavy metal scavengers:

FeatureTrithiocyanuric Acid Trisodium Salt (TMT)Hydroxide PrecipitationOther Sulfide Precipitants (e.g., Na₂S)Chelating Agents (e.g., EDTA)
Mechanism Precipitation of insoluble metal saltsPrecipitation of metal hydroxidesPrecipitation of metal sulfidesFormation of soluble metal complexes
Effective pH Range Wide (acidic and alkaline)Narrow, typically alkalineVariesVaries, often acidic to neutral
Effectiveness with Complexing Agents HighLowModerateHigh
Precipitate Stability High chemical and thermal stabilityVariableModerateNot applicable (forms soluble complexes)
Toxicity Profile FavorableGenerally lowCan be toxic (e.g., H₂S gas)Can have ecotoxicological concerns
Primary Application ImmobilizationImmobilizationImmobilizationExtraction/Removal

This comparative analysis highlights the specific advantages of TMT as a heavy metal scavenger for soil remediation, particularly its versatility, the stability of its precipitates, and its favorable environmental characteristics.

Advanced Materials Science Applications of Trithiocyanuric Acid Trisodium Salt Hydrate

Synthesis of Magnetic Porous Organic Polymers

Trithiocyanuric acid and its sodium salts serve as key monomers in the green and mild fabrication of magnetic porous organic polymers (MPOPs). alkalisci.comsigmaaldrich.comchemicalbook.com A novel magnetic porous organic polymer adsorbent can be synthesized through a redox reaction in an aqueous phase, where trithiocyanuric acid (TA) and its sodium salts act as reductive monomers and iodine serves as an oxidant. alkalisci.comsigmaaldrich.comchemicalbook.com This method is environmentally friendly as it does not require the use of harmful organic solvents, and the byproduct, sodium iodide, is generally considered non-toxic. alkalisci.comsigmaaldrich.com

The resulting magnetic poly(trithiocyanuric acid) polymers (MPTAPs) exhibit several desirable properties, including high porosity, large surface areas, and an abundance of sulfhydryl groups. alkalisci.comsigmaaldrich.com These characteristics, combined with their magnetic nature which allows for easy separation, make them excellent candidates for various applications, such as the rapid and selective separation of heavy metal ions like mercury(II) from aqueous samples. alkalisci.comsigmaaldrich.comchemicalbook.com The synthesis process is both cost-effective and straightforward, highlighting its potential for large-scale applications. sigmaaldrich.com

Table 1: Properties of Magnetic Poly(trithiocyanuric acid) Polymers (MPTAPs)

PropertyDescriptionReference
Synthesis Method Green and mild redox reaction in aqueous phase alkalisci.com, sigmaaldrich.com, chemicalbook.com
Monomers Trithiocyanuric acid (TA) and its sodium salts alkalisci.com, sigmaaldrich.com, chemicalbook.com
Key Features Highly porous, large surface area, rich in sulfhydryl groups, magnetic alkalisci.com, sigmaaldrich.com
Adsorption Capacity High affinity for Hg2+ with a large adsorption capacity (211 mg g−1) alkalisci.com
Adsorption Kinetics Rapid (e.g., 10 minutes for Hg2+) alkalisci.com
Reusability Can be reused for up to 10 cycles alkalisci.com

Utilization as a Crosslinking Agent in Polymer Science

The scientific literature reviewed does not provide specific examples or detailed research on the utilization of trithiocyanuric acid trisodium (B8492382) salt hydrate (B1144303) as a crosslinking agent for modifying the properties of other pre-existing polymers. While the thiol groups present in the molecule could theoretically participate in crosslinking reactions, this application is not a prominent area of study in the available research.

Precursors for Photocatalytic Carbon Nitride Nanostructures

Trithiocyanuric acid is a valuable precursor for the synthesis of sulfur-doped graphitic carbon nitride (g-C3N4), a promising metal-free and visible-light-responsive photocatalyst. glpbio.com The thermal polymerization of supramolecular aggregates formed between trithiocyanuric acid and melamine leads to the creation of sulfur-doped carbon nitride microrods. glpbio.com The sulfur incorporated into the carbon nitride structure plays a crucial role in modifying the material's electronic properties and enhancing its photocatalytic activity. glpbio.com

By controlling the pyrolysis temperature during the synthesis, it is possible to tune the condensation degree, morphology, and, consequently, the photocatalytic performance of the resulting carbon nitride nanostructures. glpbio.com This approach allows for the tailoring of the material's properties to optimize its efficiency in applications such as the degradation of organic pollutants and the reduction of heavy metals like Cr(VI). glpbio.com

Enhancement of Photocatalytic Activity in Heterojunction Structures

To further improve the efficiency of g-C3N4-based photocatalysts, they are often incorporated into heterojunction structures. These structures, formed by combining two different semiconductor materials, are designed to enhance the separation and transfer of photogenerated charge carriers, which is a critical factor in photocatalysis. sigmaaldrich.comscbt.comsigmaaldrich.com While trithiocyanuric acid trisodium salt hydrate is used to create sulfur-doped g-C3N4, this material can then be combined with other semiconductors to form these effective heterojunctions. glpbio.com

The formation of a heterojunction creates a built-in electric field at the interface of the two materials, which facilitates the separation of electrons and holes, reducing their recombination rate and thereby increasing the quantum efficiency of the photocatalytic process. sigmaaldrich.commdpi.com The S-doping, originating from the trithiocyanuric acid precursor, can adjust the band structure of the g-C3N4, making it more favorable for creating efficient heterojunctions with other materials for enhanced visible-light absorption and charge separation. glpbio.comkrackeler.com

Modulation of Physicochemical Properties for Green Hydrogen Production

The unique physicochemical properties of sulfur-doped carbon nitride derived from trithiocyanuric acid make it a highly effective photocatalyst for green hydrogen production from water splitting under visible light. krackeler.comnbinno.com Sulfur doping modulates the band structure of the carbon nitride, which enhances light absorption and suppresses the recombination of charge carriers, leading to a significant improvement in the photoactivity for hydrogen evolution. krackeler.comscbt.com

Research has shown that sulfur-modified g-C3N4 photocatalysts can achieve high hydrogen production rates. krackeler.comnbinno.com For instance, a sulfur-modified CN photocatalyst demonstrated a hydrogen production level of 1221.47 μmol h⁻¹g⁻¹. nbinno.com This enhanced performance is attributed to the synergistic effect of the sulfur doping, which improves charge carrier mobility and separation, and the potential for further modification with functional groups like cyano groups to extend the light absorption range. krackeler.comnbinno.com These materials also exhibit excellent recyclability and stability, making them promising for sustainable energy applications. nbinno.com

Table 2: Performance of Sulfur-Doped Carbon Nitride in Photocatalysis

ApplicationKey FindingsReference
Organic Pollutant Degradation Rhodamine B removal efficiency reaching 97.3% nbinno.com
Green Hydrogen Production H2 production level of 1221.47 μmol h⁻¹g⁻¹ nbinno.com
Stability Excellent recyclability and stability in both H2 production and pollutant degradation nbinno.com

Development of Luminescent Materials

Trithiocyanuric acid (TTCA) has been identified as a promising candidate for the development of novel luminescent materials, particularly those exhibiting piezoluminescence—the emission of light under mechanical pressure. This phenomenon opens up possibilities for applications in pressure sensors and switches. The inherent structure of TTCA, which consists of layered molecular sheets, is key to its luminescent properties.

Investigation of the Piezoluminescence Phenomenon and Structural Tuning

The piezoluminescence of trithiocyanuric acid is a direct result of pressure-induced structural changes. As an essential thermodynamic variable, pressure can be utilized to precisely control the molecular structure by modulating the noncovalent interactions within the crystal. During compression, the layered TTCA undergoes molecular distortion and a relative slippage between the interlayers.

These structural variations have a profound influence on the luminescence properties of TTCA. Piezoluminescence is observed at pressures above approximately 4 GPa, which is accompanied by a calculated shifting of the valence-band top. High-pressure investigations provide deeper insights into the structure-property relationships of molecular crystals and offer new strategies for fabricating functionalized architectures with unique luminescent properties. This pressure-induced photoluminescence confirms that applying high pressure is a viable method for functionalizing molecular crystals and introducing new properties into nonluminous materials.

Table 3: Piezoluminescence of Trithiocyanuric Acid (TTCA)

ParameterObservationReference
Phenomenon Piezoluminescence (pressure-induced light emission),,
Pressure Threshold Observed above ~4 GPa,
Structural Changes Molecular distortion, relative slippage between interlayers, anisotropic shrinkage of intralayer rings,,
Electronic Structure Change Shifting of the valence-band top,,
Potential Applications Pressure sensors, pressure switches, design of new luminescent materials,

Potential Applications in Pressure Sensors and Switches

Currently, there is a lack of publicly available scientific literature or research detailing the specific application of this compound in the development of pressure sensors and switches. While research into novel materials for pressure-sensing technologies is a dynamic field, investigations into the piezoresistive or piezoelectric properties of this particular compound have not been reported in the reviewed sources. Therefore, its potential in this application remains speculative and underexplored.

Role in Materials for Optical Electronics and Light Emitting Diodes

While direct applications of this compound in optical electronics and light-emitting diodes (LEDs) are not extensively documented, the broader class of triazine-based materials is the subject of significant research and development in this area. The inherent electronic properties of the triazine core structure suggest potential avenues for the application of its derivatives, including the trisodium salt hydrate.

The 1,3,5-triazine (B166579) ring is an electron-deficient system, which imparts favorable electron-accepting and electron-transporting properties to its derivatives. acs.orgresearching.cn This characteristic is highly desirable for materials used in the electron transport layer (ETL) of organic light-emitting diodes (OLEDs), facilitating the efficient injection and movement of electrons. acs.orgresearching.cn Research has demonstrated that various triazine-based compounds can function effectively as host materials for phosphorescent emitters in OLEDs and as electron transport materials. acs.orgresearching.cn

Furthermore, the functionalization of the triazine core allows for the tuning of its electronic and optical properties. The presence of thiol groups, as in trithiocyanuric acid, introduces the possibility of coordination with metal ions. Such metal complexes can exhibit unique photophysical properties, including luminescence, which are central to the functioning of light-emitting devices. While specific studies on the luminescent properties of metal complexes derived from trithiocyanuric acid trisodium salt are not detailed in the available literature, this remains a plausible area for future investigation.

The versatility of triazine chemistry has led to the development of a wide range of materials for OLEDs, including thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in next-generation displays. mdpi.comrsc.org Star-shaped molecules and polymers based on a triazine core have also been explored for their applications in photo- and electroluminescent materials. rsc.org

The table below summarizes the roles of various triazine-based materials in OLEDs, illustrating the potential functionalities that derivatives of trithiocyanuric acid could theoretically be engineered to possess.

Role in OLED Triazine Derivative Type Key Properties & Function
Host Material Donor-substituted s-triazinesHigh glass-transition temperatures and suitable triplet energies for hosting blue phosphorescent emitters. acs.org
Electron Transport Material Anthracene- and phenylene-linked triazinesGood electron mobility, contributing to the stability and efficiency of phosphorescent OLEDs. researching.cn
TADF Emitter Triazine-acceptor molecules with donor moietiesExhibit thermally activated delayed fluorescence, leading to high external quantum efficiencies in green and blue OLEDs. mdpi.comrsc.org
Component for Photo- and Electroluminescent Materials Star-shaped aryl(hetaryl) and arylvinyl derivativesPossess tunable photoluminescence and can be used in fluorescent sensors and other optical applications. rsc.org

Theoretical and Computational Chemistry Investigations of Trithiocyanuric Acid Trisodium Salt Hydrate

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the geometry and vibrational properties of the trithiocyanuric acid (TTCA) molecule and its anionic form, the trithiocyanurate ion (ttc³⁻), which is the core component of the hydrated trisodium (B8492382) salt.

Theoretical studies have confirmed that in the solid state, the thione tautomer of TTCA is the most stable form. This is characterized by three C=S double bonds and N-H single bonds within the triazine ring. Upon deprotonation to form the trithiocyanurate anion, the molecule undergoes significant changes in its geometry and electronic structure. Computational models of the ttc³⁻ anion show a highly symmetric, planar structure with D3h symmetry. The negative charge is delocalized across the ring and the sulfur atoms.

DFT calculations have also been employed to predict the vibrational spectra (FT-IR and Raman) of TTCA and its anionic form. researchgate.net These theoretical predictions have been crucial for assigning the experimentally observed vibrational bands. For the trithiocyanurate anion, the calculations show characteristic shifts in the vibrational frequencies of the C-S and C-N bonds compared to the neutral acid, which are indicative of the changes in bond order upon deprotonation. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies for Trithiocyanurate Anion (ttc³⁻) Note: The following is a representative table based on typical DFT calculation results for similar systems and may not reflect specific experimental values for the trisodium salt hydrate (B1144303).

Vibrational Mode Calculated Wavenumber (cm⁻¹) Description
ν(C-S) symmetric stretch ~630 Stretching of the carbon-sulfur bonds
Ring deformation ~880 In-plane deformation of the triazine ring
ν(C-N) symmetric stretch ~1250 Stretching of the carbon-nitrogen bonds in the ring

Electronic Structure and Reactivity Studies

The electronic properties of the trithiocyanuric acid ring system have been a subject of theoretical investigation, revealing insights into its reactivity. Analysis of the electron density distribution in the parent TTCA molecule, often through methods like Quantum Theory of Atoms in Molecules (QTAIM), has been performed. rsc.org These studies, conducted on co-crystals of TTCA, show that the distribution of electron density is key to understanding the types and strengths of intermolecular interactions it forms. rsc.org

For the trithiocyanurate anion, the delocalization of the three negative charges results in a significant increase in electron density on the sulfur and nitrogen atoms. This enhanced electron density makes the anion a potent nucleophile and a strong ligand for metal ions. The distribution is generally even, contributing to the anion's high symmetry.

Computational studies on trithiocyanuric acid have revealed an interesting electronic feature: the center of the triazine ring possesses a significant electron deficiency. rsc.org This characteristic imparts a Lewis acidic nature to the ring itself. rsc.org This means the ring can act as an acceptor for electron-donating species. rsc.org

This Lewis acidity is demonstrated in co-crystals where electron-donating groups, such as the oxygen atom of a pyridine (B92270) N-oxide molecule, form stabilizing interactions with the center of the TTCA ring. rsc.org While the presence of three sodium ions and water molecules in the hydrated salt would influence this property, the intrinsic electron-deficient nature of the triazine ring is a fundamental characteristic that likely still plays a role in its solid-state packing and interactions.

Simulation and Analysis of Intermolecular Interactions

The crystal architecture of trithiocyanuric acid derivatives is heavily influenced by a variety of noncovalent interactions. Computational methods are essential for quantifying and characterizing these weak forces.

In the context of trithiocyanuric acid co-crystals, theoretical DFT studies have been used to analyze the energy and electron density distribution of various intermolecular interactions. rsc.org The most prominent of these are the strong N–H⋯S hydrogen bonds, which are a recurring motif in the crystal structures of TTCA. rsc.org

Beyond conventional hydrogen bonds, the sulfur atoms of the trithiocyanuric acid ring are capable of participating in other significant noncovalent interactions, namely halogen bonds (involving interactions with halogen atoms) and chalcogen bonds (where the sulfur atom acts as the electrophilic chalcogen donor). rsc.org Quantum chemical calculations have been used to characterize the strength and geometry of these interactions, highlighting the versatile role of the sulfur atoms in directing crystal packing. rsc.org In the hydrated trisodium salt, while the N-H donors are absent, the sulfur atoms of the trithiocyanurate anion can still act as acceptors for hydrogen bonds from water molecules, and potentially as participants in other noncovalent interactions.

Table 2: Types of Noncovalent Interactions Investigated in Trithiocyanuric Acid Systems

Interaction Type Donor Acceptor Typical Computational Method
Hydrogen Bond N-H (in acid) S=C (in acid/anion) DFT, QTAIM
Halogen Bond Halogenated Molecule S=C (in acid/anion) DFT, MEP analysis
Chalcogen Bond S=C (in acid) Electron-rich atom DFT, MEP analysis

Computational studies on other systems have shown that applying pressure typically leads to a shortening and strengthening of these noncovalent bonds, up to a certain point. This compression can lead to significant changes in the electronic structure and physical properties of the material. Given the importance of intermolecular interactions in the crystal packing of trithiocyanurate salts, it can be hypothesized that high-pressure conditions would significantly alter the crystal structure of the hydrated trisodium salt, potentially leading to phase transitions and changes in its properties. Further computational and experimental work would be needed to explore this.

Prediction of Tautomeric Forms and Energetic Stability

The molecular structure of the trithiocyanurate anion, the core component of Trithiocyanuric acid trisodium salt hydrate, allows for the existence of several tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the case of the trithiocyanurate anion, the tautomerism involves the movement of protons between the nitrogen and sulfur atoms of the 1,3,5-triazine (B166579) ring.

The primary tautomeric forms are the thione form, the thiol form, and mixed thione/thiol forms. In the solid state and in its anionic form within the salt, the molecule's structure is influenced by factors such as counter-ions (sodium), water of hydration, and crystal packing forces.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for predicting the most stable tautomeric forms of a molecule. By calculating the electronic energy of each possible tautomer, researchers can determine their relative stabilities. These calculations can be performed in the gas phase to understand the intrinsic properties of the molecule, and also in simulated solvent environments to predict its behavior in solution.

While specific DFT studies on the tautomeric stability of this compound are not extensively available in peer-reviewed literature, the principles of such investigations can be outlined. A typical computational study would involve:

Geometry Optimization: The molecular structure of each potential tautomer is optimized to find its lowest energy conformation.

Energy Calculation: The total electronic energy of each optimized tautomer is calculated using a selected DFT functional and basis set.

Relative Stability Analysis: The energies of the tautomers are compared to identify the most stable form. The energy differences can be used to estimate the equilibrium populations of the different tautomers.

The results of such a study would typically be presented in a table comparing the relative energies of the different tautomers.

Table 1: Illustrative Example of Calculated Relative Energies of Trithiocyanurate Tautomers

Tautomeric Form Description Relative Energy (kJ/mol) (Hypothetical)
Thione All three sulfur atoms are double-bonded to carbon (C=S). 0.00
Thiol All three sulfur atoms are single-bonded to carbon and bonded to a proton (or in this case, associated with a sodium ion). 15.2
Mixed-1 One thiol group and two thione groups. 8.5

Ab Initio Calculations for Understanding Phase Transitions

Phase transitions, such as the change from one crystalline polymorph to another, are fundamental processes in materials science. Ab initio calculations, which are based on first principles of quantum mechanics without the need for empirical parameters, are a valuable tool for investigating and predicting these transitions.

For a crystalline solid like this compound, ab initio methods can be used to:

Calculate the Equation of State: By computing the total energy of the crystal at different volumes, one can determine the pressure-volume relationship and identify potential pressure-induced phase transitions.

Determine Phonon Frequencies: The vibrational modes (phonons) of the crystal lattice can be calculated. The presence of imaginary phonon frequencies (soft modes) can indicate a lattice instability that may lead to a phase transition.

Simulate Temperature Effects: By combining ab initio energy calculations with statistical mechanics, it is possible to compute the free energy of different crystal structures at various temperatures and pressures. The phase transition occurs at the conditions where the free energies of two phases are equal.

Currently, there is a lack of specific studies in the scientific literature that apply ab initio calculations to investigate the phase transitions of this compound. However, the theoretical framework for such an investigation is well-established. Such a study would provide fundamental insights into the material's stability under different temperature and pressure conditions.

Table 2: Compounds Mentioned in this Article

Compound Name Synonym(s)
This compound 1,3,5-Triazine-2,4,6-trithiol trisodium salt hydrate

Advanced Analytical Techniques for Comprehensive Characterization

Spectroscopic Methodologies for Structural and Electronic Characterization

Advanced spectroscopic techniques are indispensable for the detailed structural and electronic analysis of trithiocyanuric acid and its salts. These methods provide insights into tautomeric forms, vibrational modes, and elemental composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Tautomeric Forms

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for distinguishing between the tautomeric forms of trithiocyanuric acid: the thione and thiol forms. chemicalbook.com The vibrational frequencies of key functional groups, particularly C=S and N-H, differ significantly between these tautomers, providing a clear basis for identification. nist.gov

In the solid state, trithiocyanuric acid predominantly exists in the non-aromatic trithione form. chemicalbook.comnist.gov This tautomer is characterized by specific absorption bands in the FTIR spectrum. Conversely, upon deprotonation to form the trisodium (B8492382) salt or lithiation, the molecule favors the aromatic trithiolate structure, leading to noticeable shifts in the corresponding spectral peaks. researchgate.net

Research has identified characteristic vibrational peaks for each tautomer. The non-aromatic trithione form of trithiocyanuric acid exhibits major bands around 1540, 1125, and 750 cm⁻¹, with the peak at 1125 cm⁻¹ being specifically assigned to C=S stretching vibrations. nist.gov Additional peaks in the 2899-3160 cm⁻¹ range are attributed to N-H stretching vibrations. nist.govresearchgate.net When the molecule converts to the aromatic trithiol form, as seen in its salts or polymers, these peaks shift. The characteristic peaks for the aromatic form appear around 1434-1483 cm⁻¹, 1225-1234 cm⁻¹, and 827-851 cm⁻¹. nist.govresearchgate.net The disappearance of the N-H and C=S stretching bands is a key indicator of this tautomeric conversion. nist.gov

Tautomeric FormVibrational ModeCharacteristic Peak Region (cm⁻¹)Reference
Non-aromatic ThioneN-H Stretch2899 - 3160 nist.govresearchgate.net
Non-aromatic ThioneTriazine Ring / C=S Stretch~1528, ~1116, ~744 researchgate.net
Aromatic Thiol/ThiolateTriazine Ring / C-S Stretch~1434, ~1225, ~851 researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR for generating a unique vibrational fingerprint of a molecule. glentham.comsharif.edu It is highly effective for probing the molecular structure of trithiocyanuric acid and its anionic forms. hbjdbio.com This method detects vibrational, rotational, and other low-frequency modes in a molecule based on inelastic scattering of monochromatic light. researchgate.net

Spectroscopic studies of trithiocyanuric acid and its ttc³⁻ anion have been conducted using Raman spectroscopy, with band assignments supported by Density Functional Theory (DFT) calculations. hbjdbio.commatrix-fine-chemicals.com The neutralization of the acid to form the trisodium salt results in distinct wavenumber shifts in the vibrational spectra, reflecting changes in the electronic and geometric structure of the triazine ring. hbjdbio.commatrix-fine-chemicals.com For instance, in metal complexes involving the anionic form, specific bands corresponding to metal-nitrogen (ν(M–N)) and metal-sulfur (ν(M–S)) stretching vibrations can be identified, often coupled with C-S stretching vibrations. hbjdbio.commatrix-fine-chemicals.com This capability makes Raman spectroscopy a precise tool for characterizing the coordination environment in metal complexes of trithiocyanuric acid trisodium salt. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Tautomer Distinction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structure in solution. Both ¹H and ¹³C NMR provide critical data for distinguishing between tautomers by probing the chemical environment of the hydrogen and carbon nuclei, respectively. researchgate.net In heterocyclic compounds like trithiocyanuric acid, tautomerism results in different chemical shifts and coupling constants for the nuclei in each form. mdpi.com

The ¹³C NMR spectrum for trithiocyanuric acid is available and provides a basis for structural analysis. chemicalbook.com Although detailed assignments for the trisodium salt hydrate (B1144303) are not extensively published, the principles of NMR spectroscopy allow for clear differentiation between the thione and thiol tautomers. In the thione form, the carbon atoms double-bonded to sulfur (C=S) would exhibit a characteristic chemical shift in the ¹³C NMR spectrum. In the aromatic thiol or thiolate form, these carbons become part of an aromatic system, leading to a different chemical shift. Similarly, the presence or absence of N-H protons and their specific chemical shifts in the ¹H NMR spectrum can help identify the dominant tautomer in solution. mdpi.comresearchgate.net

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy for Protonation Steps

Ultraviolet-Visible (UV/Vis) absorption spectroscopy measures the electronic transitions within a molecule, making it well-suited for monitoring changes that occur during protonation or deprotonation steps. sharif.edu The acid-base properties of a chromophore, such as the trithiocyanuric acid molecule, can be evaluated using this method because the protonation state significantly affects the molecule's electronic structure and, consequently, its absorption spectrum. masterorganicchemistry.com

The triazine ring in trithiocyanuric acid and its derivatives contains π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which can undergo n→π* and π→π* transitions upon absorption of UV or visible light. sci-hub.se As the molecule is deprotonated to form the trisodium salt, the electronic environment of the chromophore changes. This alteration typically leads to a shift in the absorption maximum (λ_max) and a change in the molar absorptivity. masterorganicchemistry.com By systematically measuring the UV/Vis spectra at different pH values, one can monitor the transition between the protonated acid form and the fully deprotonated trisodium salt, allowing for the characterization of the electronic changes associated with each protonation step. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. mdpi.com The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

XPS analysis of trithiocyanuric acid provides distinct signals for its constituent elements: carbon (C 1s), nitrogen (N 1s), and sulfur (S 2p). The binding energy of these core-level electrons is sensitive to the local chemical environment, allowing for the differentiation of chemical states. chemicalbook.com For example, a study involving the oxidative polymerization of trithiocyanuric acid demonstrated a clear shift in the S 2p binding energy. nist.gov In the monomer (trithiocyanuric acid), the S 2p peaks were attributed to the C=S bond. After polymerization, which involves the formation of S-S bonds, the S 2p peaks shifted to a higher binding energy. nist.gov This chemical shift provides direct evidence of the change in the sulfur's chemical state, a principle that is equally applicable to analyzing the thiolate (C-S⁻Na⁺) environment in trithiocyanuric acid trisodium salt hydrate.

Compound FormOrbitalBinding Energy (eV)Attributed BondReference
Trithiocyanuric Acid (Monomer)S 2p₃/₂162.7C=S nist.gov
S 2p₁/₂163.9
Poly(trithiocyanuric acid)S 2p₃/₂164.4S-S nist.gov
S 2p₁/₂165.6

Diffraction-Based Techniques for Solid-State Structure Determination

While obtaining single crystals of pure trithiocyanuric acid suitable for X-ray diffraction has been challenging, its solid-state structure was successfully determined directly from powder X-ray diffraction (XRD) data. mdpi.com This powerful technique is essential for characterizing the crystalline structure of materials, including molecular arrangements and lattice parameters. mdpi.com

The structure solution was achieved using a direct-space genetic algorithm, followed by Rietveld refinement, which confirmed that trithiocyanuric acid exists in the thione tautomeric form in the solid state. mdpi.com This analysis revealed a triclinic crystal system for one of its polymorphs. chemicalbook.com The successful application of powder XRD to the parent acid demonstrates the utility of diffraction-based methods for definitively determining the solid-state structure of trithiocyanuric acid derivatives. This approach is equally applicable to the analysis of its crystalline salts, such as this compound, to determine the precise atomic coordinates, bond lengths, and crystal packing in its solid form.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a material, studying its decomposition pathways, and quantifying the content of volatile components, such as water of hydration.

Table 2: Illustrative TGA Data for a Hydrated Salt

Temperature Range (°C)Mass Loss (%)Assignment
50 - 12010.5Loss of water of hydration
250 - 35045.2Decomposition of organic moiety
> 35020.8Further decomposition

Note: This table provides a general example of TGA data for a hydrated compound and does not represent experimental results for this compound.

Solution-Phase Characterization Methods

Understanding the behavior of a compound in solution is crucial for many applications. Techniques such as titrimetry can provide valuable insights into its acidic/basic properties and its interactions with other species.

Acid-base titrations are a fundamental analytical method used to determine the concentration of an acid or base in a solution. asdlib.org For weak acids or bases, titration curves (a plot of pH versus the volume of titrant added) can be used to determine the acid dissociation constant (pKa), which is a quantitative measure of the strength of an acid in solution. libretexts.orgyoutube.com The pKa is the pH at which the acid is half-dissociated. youtube.com

Trithiocyanuric acid is a triprotic acid, meaning it can donate three protons. An acid-base titration of its trisodium salt with a strong acid would allow for the determination of the pKa values associated with the protonation of the thiolate anions. While the assay of trithiocyanuric acid can be performed using aqueous acid-base titration, specific experimental pKa values for trithiocyanuric acid determined via this method are not widely reported in the literature. thermofisher.com

Thermometric titrimetry is a technique that uses the heat of reaction (enthalpy change) to determine the endpoint of a titration. It can be applied to a wide range of reactions, including those for which visual or potentiometric indicators are not suitable. Trithiocyanuric acid is known to be used for the elucidation of coordination polymer stoichiometry via thermometric titrimetry. ottokemi.com

When this compound reacts with metal ions in solution to form coordination polymers, the process is accompanied by a change in enthalpy. By monitoring the temperature of the solution as a metal salt solution is added, the stoichiometry of the resulting coordination polymer can be determined from the inflection points in the temperature profile. This provides valuable information about the binding ratios between the metal ions and the trithiocyanuric acid ligand. However, specific studies detailing the use of thermometric titrimetry to determine the coordination polymer stoichiometry of this compound with various metals were not found in the reviewed literature.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Future research is anticipated to venture beyond the conventional synthesis of trithiocyanuric acid trisodium (B8492382) salt hydrate (B1144303), focusing on greener, more efficient, and scalable production methods. The exploration of enzymatic catalysis, for instance, could offer a more sustainable alternative to traditional chemical synthesis.

A significant area of future development lies in the derivatization of the trithiocyanuric acid backbone to create novel compounds with tailored functionalities. The thiol groups of the parent acid offer reactive sites for the formation of disulfide bonds, leading to the creation of polymer networks. dtu.dk Future strategies may involve:

Controlled Polymerization: Developing methods for the controlled polymerization of trithiocyanuric acid or its salt to produce polymers with defined molecular weights and architectures.

Post-synthesis Modification: Investigating the modification of the triazine ring or the sulfur atoms to introduce new functional groups, thereby altering the compound's solubility, reactivity, and binding affinity for specific substrates.

Heterocyclic Building Blocks: Utilizing trithiocyanuric acid trisodium salt as a versatile heterocyclic building block for the synthesis of more complex organic and coordination compounds. scbt.com

These explorations could lead to the development of a new generation of materials with applications extending beyond environmental remediation.

Development of Advanced Functional Materials with Tunable Properties

The derivatization strategies mentioned above are the gateway to creating advanced functional materials with properties that can be precisely tuned for specific applications. The future in this domain points towards:

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The rigid, planar, and symmetric structure of the trithiocyanuric acid molecule makes it an ideal candidate for the construction of highly ordered porous materials like COFs and MOFs. By selecting appropriate linkers and reaction conditions, it may be possible to synthesize frameworks with tunable pore sizes, surface areas, and chemical functionalities for applications in gas storage, catalysis, and separation.

Disulfide-Linked Polymer Networks: Research into disulfide-linked polymer networks derived from trithiocyanuric acid has already shown promise for the selective removal of heavy metal ions. dtu.dk Future work could focus on tuning the properties of these networks by controlling the degree of cross-linking and incorporating different functional monomers to enhance selectivity and capacity for various pollutants.

Composite Materials: The integration of trithiocyanuric acid trisodium salt or its derivatives into other materials, such as activated carbon or clays, could lead to the development of robust and efficient composite materials for water treatment.

The ability to tune the properties of these materials at the molecular level will be crucial for advancing their practical applications.

Refined Understanding of Mechanistic Aspects in Environmental Remediation Applications

While the efficacy of trithiocyanuric acid trisodium salt in precipitating heavy metals is known, a refined, atomistic understanding of the underlying mechanisms is still an area ripe for investigation. Future research should aim to elucidate:

Precipitate Chemistry and Stability: Detailed studies are needed to characterize the various metal-TMT species that can form, as some may be unstable under certain environmental conditions. researchgate.net Understanding the long-term stability and leaching properties of these precipitates is critical for ensuring the safety and effectiveness of remediation efforts. researchgate.net

Role of pH and Speciation: The protonation state and solubility of trithiocyanuric acid are highly dependent on pH, which in turn affects its interaction with metal ions. researchgate.net A more quantitative understanding of how pH influences metal speciation and the binding affinity of the TMT molecule is required.

Selective Interactions: The Hard and Soft Acids and Bases (HSAB) theory provides a basis for the selective attraction of heavy metal ions to the sulfur groups in the molecule. dtu.dk Future mechanistic studies, combining experimental and computational approaches, could provide a more detailed picture of the coordination chemistry and the factors governing selectivity in complex environmental matrices.

A deeper mechanistic understanding will enable the optimization of remediation strategies and the development of more effective and selective precipitating agents.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation will be instrumental in accelerating research on trithiocyanuric acid trisodium salt hydrate. Emerging paradigms in this area include:

Predictive Modeling for Remediation: Computational fluid dynamics (CFD) models can be integrated with reaction kinetics to simulate and optimize precipitation processes in industrial-scale reactors. nih.gov Such models can help in visualizing time-dependent reaction processes and evaluating reactor performance, reducing the need for extensive trial-and-error experimentation. nih.gov

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to study the electronic structure of the TMT molecule and its complexes with heavy metals. nih.gov These calculations can provide insights into bond energies, reaction pathways, and spectroscopic properties, complementing experimental findings.

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to investigate the interactions between the TMT molecule, metal ions, and water molecules at the atomic level. This can help in understanding the solvation effects and the dynamics of precipitate formation.

The integration of these advanced computational tools with sophisticated experimental techniques will provide a powerful platform for the rational design of new materials and processes.

Investigation of Pressure-Induced Phenomena and Discovery of New Material Properties

The behavior of molecular materials under high pressure is a burgeoning field of research that can lead to the discovery of novel phases and properties. nih.govnih.gov For this compound, high-pressure studies represent a completely unexplored frontier with the potential for significant discoveries:

Phase Transitions and Polymorphism: Subjecting the compound to high pressures could induce phase transitions, leading to the formation of new crystalline polymorphs with distinct physical and chemical properties.

Changes in Bonding and Electronic Structure: High pressure can dramatically alter bonding patterns and electronic configurations in molecules, potentially leading to novel electronic or optical properties. nih.gov

Synthesis of Novel Materials: High-pressure synthesis techniques could be employed to create new, dense materials based on the trithiocyanuric acid scaffold that are inaccessible under ambient conditions.

The investigation of pressure-induced phenomena in this compound opens up a new dimension of materials discovery, with potential applications in fields ranging from materials science to planetary science.

Q & A

Q. Basic

  • NMR spectroscopy : Resolves molecular structure and confirms hydration states (e.g., InChI key and SMILES strings for uridine triphosphate hydrate in ) .
  • X-ray crystallography : Determines crystal structure and hydrate stoichiometry, as demonstrated in ferric oxalate hydrate analysis .
  • Thermogravimetric analysis (TGA) : Quantifies hydrate content by measuring mass loss upon dehydration .

How does the hydrate form influence the compound's stability in aqueous solutions, and what storage conditions are recommended?

Advanced
Hydrate stability depends on water activity and temperature. Anhydrous forms (e.g., trisodium citrate) exhibit hygroscopicity, requiring desiccated storage, while hydrates may degrade under vacuum or high heat. Recommended storage: −20°C in airtight containers for labile salts (e.g., uridine triphosphate) to prevent hydrolysis or oxidation .

In enzymatic or metabolic studies, how can this compound be utilized as a substrate or cofactor, and what assay conditions optimize its activity?

Advanced
Trisodium salts often serve as buffering agents or enzyme substrates (e.g., DL-isocitrate in the TCA cycle). Optimize assays by:

  • Maintaining ionic strength (≤100 mM sodium) to avoid enzyme inhibition.
  • Using isotopically labeled variants (e.g., ¹³C) for tracer studies in metabolic pathways .
  • Validating activity via coupled enzymatic reactions (e.g., NADH-dependent assays) .

How should researchers address discrepancies in reported molecular weights or stoichiometric data due to variable hydrate content?

Q. Data Contradiction Analysis

  • Precise notation : Specify hydrate form (e.g., dihydrate vs. pentahydrate) in experimental protocols, as molecular weights vary significantly (e.g., trisodium citrate dihydrate: 294.1 g/mol vs. anhydrous: 258.1 g/mol) .
  • Batch-specific analysis : Use TGA or Karl Fischer titration to confirm hydrate content before use .

What considerations are critical when incorporating this compound into buffer systems for in vitro metabolic or crystallography studies?

Q. Experimental Design

  • pH and chelation effects : Trisodium salts may chelate metal ions (e.g., Ca²⁺, Mg²⁺), altering enzyme kinetics. Include control experiments with EDTA or alternative buffers .
  • Compatibility with downstream assays : Avoid phosphate-based buffers if the compound interacts with phosphorylated metabolites (e.g., ATP, UDP-glucose) .
  • Crystallography : Use low-salt conditions to prevent precipitation and optimize crystal growth .

What strategies mitigate batch-to-batch variability in trisodium salt hydrates during large-scale experimental replication?

Q. Advanced

  • Standardized synthesis protocols : Control crystallization temperature and drying duration to ensure consistent hydrate formation .
  • Quality control metrics : Implement ICP-MS for sodium quantification and FTIR to verify structural integrity .

How can researchers differentiate between isomeric forms or hydrate polymorphs of this compound?

Q. Advanced

  • Chiral chromatography : Resolves enantiomers (e.g., DL-isocitrate isomers) using columns like CHIRALPAK® IG-3 .
  • Powder XRD : Identifies polymorphic forms by comparing diffraction patterns to reference databases .

Tables

Parameter Technique Reference
Hydrate contentTGA/Karl Fischer titration
Structural confirmationX-ray crystallography, NMR
Purity assessmentHPLC, titration
Metal chelation effectsICP-MS, enzymatic activity assays

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Reactant of Route 1
Trithiocyanuric acid trisodium salt hydrate

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